molecular formula C15H14N4O2S B5534588 2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No. B5534588
M. Wt: 314.4 g/mol
InChI Key: UFCBAVLKBWIKAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves various chemical reactions including condensation, cyclization, and nitration. For example, the synthesis of novel quinoline derivatives can be achieved through a condensation reaction between specific amines and acids, in solvents like methanol, under stoichiometric conditions, leading to compounds with high stability constants in certain solvents due to specific interactions like hydrogen bonding (Al-Ahmary et al., 2018).

Molecular Structure Analysis

Quinoline derivatives' molecular structures are confirmed through various spectroscopic techniques including FT-IR, NMR (1H, 13C), and computational methods such as DFT. These analyses provide insights into their geometric structures, bonding environments, and electronic properties. For example, density functional theory (DFT) calculations can provide details on the energy levels, molecular orbitals, and electrostatic potential maps, helping to understand the electronic structure and stability of these compounds (Al-Ahmary et al., 2018).

properties

IUPAC Name

2-amino-4-(5-methyl-4-nitrothiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-8-12(19(20)21)6-13(22-8)14-9-4-2-3-5-11(9)18-15(17)10(14)7-16/h6H,2-5H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCBAVLKBWIKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(5-methyl-4-nitro(2-thienyl))-5,6,7,8-tetrahydroquinoline-3-carbonit rile

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